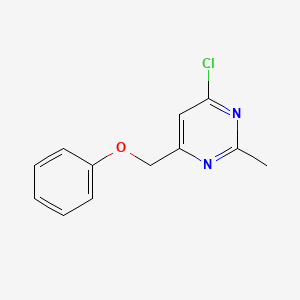

4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-(phenoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-9-14-10(7-12(13)15-9)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLNFVSCSUJCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The methyl group at position 2 can be oxidized to a carboxylic acid or reduced to an alkane.

Coupling reactions: The phenoxymethyl group can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Typically involves nucleophiles like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF are common.

Major Products

Nucleophilic substitution: Substituted pyrimidines with various functional groups.

Oxidation: Carboxylic acids or alcohols.

Reduction: Alkanes or alcohols.

Coupling reactions: Biaryl or diaryl compounds.

Scientific Research Applications

4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine has several applications in scientific research:

Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Agrochemicals: Used in the development of fungicides and herbicides.

Materials science: Employed in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary widely based on the specific derivative or application .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Electron-withdrawing groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF₃) enhance electrophilicity and herbicidal activity .

- Electron-donating groups (EDGs) : Methoxy (OCH₃) or methyl (CH₃) reduce activity but improve solubility .

- Phenoxymethyl vs. Phenyl: The phenoxymethyl group in the target compound introduces a polar ether linkage, improving water solubility compared to purely hydrophobic phenyl substituents (e.g., in 4-Methyl-6-phenylpyrimidin-2-amine) .

Physicochemical Properties

| Property | This compound | 4-Chloro-6-methylpyrimidine | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine |

|---|---|---|---|

| Molecular Weight | ~238.7 g/mol | 128.56 g/mol | 196.57 g/mol |

| logP (Predicted) | ~3.2 (moderate lipophilicity) | ~1.8 | ~3.8 (highly lipophilic) |

| Solubility | Moderate in organic solvents | High in polar solvents | Low aqueous solubility |

Notes:

- The phenoxymethyl group balances lipophilicity (logP ~3.2) for membrane penetration while retaining moderate solubility in organic solvents .

- Trifluoromethyl substitution (CF₃) significantly increases logP, reducing bioavailability .

Biological Activity

4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine is a pyrimidine derivative notable for its unique chemical structure, which includes a chloro group at the 4-position, a methyl group at the 2-position, and a phenoxymethyl substituent at the 6-position. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

The molecular formula of this compound is CHClNO. Its structural features contribute to its reactivity and biological activity, making it a candidate for various pharmacological studies.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, may exhibit significant anti-inflammatory properties. Preliminary studies suggest that this compound could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. Although specific IC values for this compound have not been widely reported, related derivatives have shown promising results:

| Compound | COX-2 Inhibition IC50 (μmol) |

|---|---|

| Celecoxib | 0.04 ± 0.01 |

| Compound A | 0.04 ± 0.09 |

| Compound B | 0.04 ± 0.02 |

These findings suggest that further investigations into the anti-inflammatory mechanisms of this compound are warranted .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and biological pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, similar to other pyrimidine derivatives.

- Cell Signaling Modulation : By affecting cell signaling pathways, this compound can influence gene expression and cellular responses to stimuli.

- Biochemical Pathways : It may interact with various biochemical pathways that regulate inflammation and microbial resistance.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar pyrimidine derivatives for their biological activities:

- Synthesis and Evaluation : Several novel pyrimidine derivatives were synthesized to explore their anti-inflammatory effects through COX inhibition assays. Some derivatives showed IC50 values comparable to established anti-inflammatory drugs .

- In Vivo Studies : Experimental models such as carrageenan-induced paw edema were utilized to evaluate the anti-inflammatory efficacy of pyrimidine derivatives, indicating significant reductions in inflammation markers .

- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that electron-donating substituents enhance the anti-inflammatory activity of pyrimidines, suggesting that modifications to the existing structure could yield more potent derivatives .

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves nucleophilic substitution and coupling reactions. A common approach is reacting a chlorinated pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidine) with a phenoxymethylating agent under basic conditions (e.g., K₂CO₃ or NaH). Temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) are critical to avoid hydrolysis of the chloro substituent . Yield optimization may require iterative adjustments of stoichiometry, reaction time, and catalyst use (e.g., Pd catalysts for coupling steps) .

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying purity?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integrity. For example, the phenoxymethyl group shows distinct proton signals at δ 4.5–5.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Waste Disposal : Halogenated waste should be segregated and treated by certified hazardous waste facilities .

Advanced: How do structural modifications (e.g., substituent changes) influence the reactivity and biological activity of this compound?

- Chloro Substituent : The 4-chloro group is critical for electrophilic substitution reactions; replacing it with methoxy or amino groups reduces electrophilicity and alters biological target interactions .

- Phenoxymethyl Group : Increasing steric bulk (e.g., adding para-substituents) may enhance lipid solubility and membrane permeability but could reduce binding affinity to hydrophilic targets .

- Case Study : In a 2024 study, replacing the methyl group with trifluoromethyl (CF₃) improved metabolic stability but introduced toxicity in cellular assays .

Advanced: How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?

- Quantum Chemical Calculations : Predict reaction pathways for substituent introduction (e.g., DFT studies optimize transition states for nucleophilic attacks) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives with high binding scores .

- Machine Learning : Train models on existing bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Advanced: How should researchers address contradictory data in biological assays involving this compound?

- Source Identification : Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). For example, DMSO concentrations >0.1% can inhibit enzyme activity .

- Dose-Response Analysis : Validate results across multiple concentrations (e.g., IC₅₀ shifts may indicate off-target effects at higher doses) .

- Structural Confirmation : Re-characterize batches to rule out impurities or degradation products (e.g., HPLC-MS post-assay) .

Advanced: What strategies optimize regioselectivity in substitution reactions involving the pyrimidine ring?

- Directing Groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophiles to specific positions .

- Catalytic Systems : Use transition-metal catalysts (e.g., CuI for Ullmann coupling) to favor C-2 or C-4 substitutions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the 6-position due to steric and electronic factors .

Advanced: How does the phenoxymethyl group’s conformation affect the compound’s interaction with biological targets?

- Rotational Freedom : Flexible phenoxymethyl chains allow adaptive binding to hydrophobic pockets (e.g., in kinase ATP-binding sites) .

- Conformational Restriction : Introducing cyclic ethers or rigid spacers (e.g., biphenyl) can enhance selectivity but reduce solubility .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .

- Byproduct Management : Optimize quenching steps to minimize halogenated byproducts, which complicate regulatory compliance .

Advanced: How can researchers validate the mechanistic role of this compound in inhibiting specific enzymes?

- Kinetic Studies : Measure (inhibition constant) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm direct target engagement .

- Mutagenesis : Engineer enzyme active-site mutants to test if key residues (e.g., catalytic lysines) are critical for inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.